molecular formula C19H19ClN2O2 B6424640 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea CAS No. 2034351-41-0

3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea

Cat. No.: B6424640
CAS No.: 2034351-41-0
M. Wt: 342.8 g/mol
InChI Key: NAZSVUFESPOZPJ-UHFFFAOYSA-N
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Description

3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea is a synthetic organic compound that features a benzofuran moiety, a chlorophenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a propyl halide in the presence of a base to form the 3-(1-benzofuran-2-yl)propyl intermediate.

    Formation of the Urea Linkage: The intermediate is then reacted with 4-chlorobenzyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-chlorophenyl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a chlorine atom.

    3-[3-(1-Benzofuran-2-yl)propyl]-1-[(4-fluorophenyl)methyl]urea: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c20-16-9-7-14(8-10-16)13-22-19(23)21-11-3-5-17-12-15-4-1-2-6-18(15)24-17/h1-2,4,6-10,12H,3,5,11,13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZSVUFESPOZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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